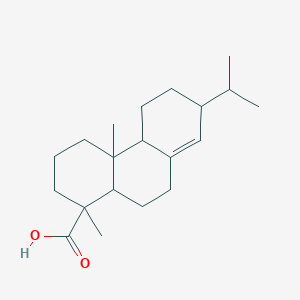

Dihydroabietic acid

描述

Structure

3D Structure

属性

CAS 编号 |

34434-80-5 |

|---|---|

分子式 |

C20H32O2 |

分子量 |

304.5 g/mol |

IUPAC 名称 |

1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22) |

InChI 键 |

BTAURFWABMSODR-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |

规范 SMILES |

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |

产品来源 |

United States |

Foundational & Exploratory

Dehydroabietic Acid: A Comprehensive Technical Guide to its Natural Sources

Dehydroabietic acid (DHA), a naturally occurring diterpene resin acid, has garnered significant attention within the scientific community for its diverse biological activities, including anti-inflammatory, antimicrobial, and anti-ulcer properties. This technical guide provides an in-depth overview of the primary natural sources of this promising compound, tailored for researchers, scientists, and drug development professionals. The information presented herein is designed to facilitate the selection of optimal natural sources and inform the development of efficient extraction and purification strategies.

Primary Natural Sources: Coniferous Trees

Dehydroabietic acid is predominantly found in the oleoresin, commonly known as rosin (B192284), of coniferous trees.[1][2] This resinous exudate serves as a protective mechanism for the plant against herbivores and pathogens.[3] The concentration of dehydroabietic acid can vary significantly depending on the species, geographical location, and environmental conditions.[4]

The Pinaceae Family: A Rich Reservoir of Dehydroabietic Acid

The Pinaceae family, encompassing pines, spruces, firs, and larches, stands out as the most significant natural source of dehydroabietic acid.

Genus Pinus (Pines): Various species of pine are well-documented to contain substantial amounts of dehydroabietic acid. It is a major component of pine resin and its derivatives like rosin and tall oil.[5][6][7] Specific species identified as rich sources include:

-

Pinus sylvestris (Scots Pine): Found in various parts of the tree including stem wood, sawdust, and bark.[2][8]

-

Pinus pinaster (Maritime Pine): Particularly the rosin derived from this species is a significant source.[5]

-

Pinus merkusii (Sumatran Pine): The rosin from this species has been shown to have a high concentration of dehydroabietic acid derivatives.[7]

-

Pinus rigida (Pitch Pine)[4]

-

Pinus elliottii (Slash Pine)[11]

-

Pinus nigra (Black Pine)[2]

-

Pinus tropicalis (Tropical Pine)[11]

All four species of pine cones studied in one analysis contained greater than 18% dehydroabietic acid.[12]

Genus Picea (Spruces): Spruce trees are another notable source of dehydroabietic acid.

-

Picea abies (Norway Spruce): Dehydroabietic acid and its derivatives have been isolated from the bark and stumps of this species.[2][13][14]

Genus Abies (Firs): Several fir species have been identified as containing dehydroabietic acid.

-

Abies alba (Silver Fir): Dehydroabietic acid has been identified in methanolic extracts of its branch wood.[15]

Genus Larix (Larches): Larch species also contribute to the natural pool of dehydroabietic acid.[16][17]

Other Botanical Sources

Beyond the Pinaceae family, dehydroabietic acid has been isolated from the resin of certain species within the Commiphora genus (Burseraceae family).

Non-Botanical Sources

Interestingly, the production of dehydroabietic acid is not limited to the plant kingdom. Representatives of several genera of cyanobacteria have also been found to produce abietic and dehydroabietic acids.[9]

Quantitative Data on Dehydroabietic Acid Content

The following table summarizes the quantitative data for dehydroabietic acid found in various natural sources, providing a basis for comparative assessment.

| Plant Source | Tissue/Part | Yield of Dehydroabietic Acid | Reference(s) |

| Pinus sylvestris (Scots Pine) | Stem wood, thinning, sawdust, branch biomass, bark | 0.707 - 3.290 mg/g of dry weight | [2] |

| Picea abies (Norway Spruce) | Stumps | ~0.73 - 0.83 mg/g (estimated) | [2] |

| Pinus pinaster (Maritime Pine) | Rosin | ~150-200 mg/g of rosin | [2] |

| Four Pinus species | Cone extractives | > 18% of total resin acids | [12] |

| Pinus merkusii | Rosin | 27-28% (as methyl dehydroabietate) | [7] |

Experimental Protocols

The efficient isolation and quantification of dehydroabietic acid are crucial for research and development. The following section details common methodologies.

Extraction Methodologies

1. Solvent Extraction from Pine Resin:

-

Sample Preparation: Freshly collected pine oleoresin is dissolved in a suitable organic solvent. Non-polar solvents like n-hexane or slightly more polar solvents such as dichloromethane (B109758) are typically used to selectively extract diterpenoids.[2]

-

Filtration and Concentration: The resulting solution is filtered to remove any insoluble plant material. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude diterpene-rich extract.[2]

2. Ultrasound-Assisted Extraction from Picea abies Bark:

-

Sample Preparation: Dried and milled Picea abies bark (5 g) is used as the starting material.[2]

-

Extraction: The powdered bark is subjected to ultrasound-assisted extraction with an appropriate solvent.

-

Filtration and Concentration: The crude extract is filtered, and the solvent is evaporated to yield the crude extract.[2]

Purification

Column Chromatography: This is a standard method for the purification of dehydroabietic acid following initial extraction.[2]

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.[2]

-

Mobile Phase: A gradient of non-polar to moderately polar solvents is employed to elute fractions with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Isolation: Fractions containing pure dehydroabietic acid are combined, and the solvent is evaporated.

Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for the quantitative determination of dehydroabietic acid.[21]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of methanol, water, and phosphoric acid (e.g., 87:13:0.02, v/v).[21]

-

Detection: Ultraviolet (UV) detection at wavelengths of 200 nm and 239 nm is effective. Fluorimetric detection with an excitation wavelength of 225 nm and an emission wavelength of 285 nm can provide more selective determination of DHA.[21]

-

Quantification: The concentration of DHA in the sample is determined by comparing the peak area to a calibration curve generated with known concentrations of a pure DHA standard.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Dehydroabietic Acid

Dehydroabietic acid has been shown to exert its biological effects by modulating key intracellular signaling pathways.

Caption: NF-κB signaling pathway and the inhibitory action of Dehydroabietic acid.

Caption: PI3K/Akt-eNOS signaling pathway and the vasodilatory action of Dehydroabietic acid.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and analysis of dehydroabietic acid from a natural source.

Caption: General workflow for the isolation and analysis of Dehydroabietic acid.

References

- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Oleoresin defenses in conifers: chemical diversity, terpene synthases and limitations of oleoresin defense under climate change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Oleoresin - Wikipedia [en.wikipedia.org]

- 7. media.neliti.com [media.neliti.com]

- 8. helda.helsinki.fi [helda.helsinki.fi]

- 9. researchgate.net [researchgate.net]

- 10. The natural phytochemical dehydroabietic acid is an anti-aging reagent that mediates the direct activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial and Cytotoxic Activities of Pinus tropicalis and Pinus elliottii Resins and of the Diterpene Dehydroabietic Acid Against Bacteria That Cause Dental Caries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 13. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exudates of Picea abies, Pinus nigra, and Larix decidua: Chromatographic Comparison and Pro-Migratory Effects on Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 19. mdpi.com [mdpi.com]

- 20. Dehydroabietic acid isolated from Commiphora opobalsamum causes endothelium-dependent relaxation of pulmonary artery via PI3K/Akt-eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High-performance liquid chromatographic determination of dehydroabietic and abietic acids in traditional Chinese medications - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Dehydroabietic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of dehydroabietic acid. The information presented is intended to support research, quality control, and drug development activities involving this abietane (B96969) diterpenoid.

Introduction

Dehydroabietic acid (DHA), a major component of disproportionated rosin, is a tricyclic diterpenoid with a wide range of reported biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices. This guide details the key spectroscopic techniques used for the analysis of dehydroabietic acid, presenting the expected data and standardized experimental protocols.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for dehydroabietic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for Dehydroabietic Acid

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 37.86 |

| 2 | 18.52 |

| 3 | 36.70 |

| 4 | 47.43 |

| 5 | 44.52 |

| 6 | 21.76 |

| 7 | 29.99 |

| 8 | 146.72 |

| 9 | 124.11 |

| 10 | 36.83 |

| 11 | 123.87 |

| 12 | 126.90 |

| 13 | 134.68 |

| 14 | 145.70 |

| 15 | 33.45 |

| 16 | 23.98 |

| 17 | 23.98 |

| 18 | 185.62 |

| 19 | 16.17 |

| 20 | 25.13 |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹H NMR Spectroscopic Data for Dehydroabietic Acid

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-11 | 6.88 | s | - |

| H-12 | 7.00 | d | 8.2 |

| H-14 | 7.16 | d | 8.2 |

| H-15 | 2.82 - 2.95 | m | - |

| H-16, H-17 | 1.22 | d | 7.0 |

| H-19 | 1.29 | s | - |

| H-20 | 1.24 | s | - |

Solvent: CDCl₃, Reference: TMS. Note: Chemical shifts for other protons typically range from 1.3 to 2.4 ppm.

Mass Spectrometry (MS)

Table 3: GC-MS Fragmentation Data for Dehydroabietic Acid (as methyl ester)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 314 | Moderate | [M]⁺ (Methyl dehydroabietate) |

| 299 | High | [M - CH₃]⁺ |

| 255 | High | [M - COOCH₃]⁺ |

| 239 | Very High | [M - C₄H₇O₂]⁺ (Loss of ester and isopropyl group) |

Table 4: LC-MS Data for Dehydroabietic Acid

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) |

| ESI- | 299.2 |

Infrared (IR) Spectroscopy

Table 5: Characteristic FTIR Absorption Bands for Dehydroabietic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 2400 | Broad | O-H stretch (carboxylic acid) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1695 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1610, 1500 | Medium | C=C stretch (aromatic) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1280 | Medium | C-O stretch (carboxylic acid) |

| ~820 | Medium | C-H bend (aromatic) |

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 6: UV-Vis Absorption Data for Dehydroabietic Acid

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| ~276 nm | ~700 L mol⁻¹ cm⁻¹ | Ethanol |

| ~267 nm | ~650 L mol⁻¹ cm⁻¹ | Ethanol |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of dehydroabietic acid in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify dehydroabietic acid, often after derivatization.

Methodology:

-

Derivatization (Methylation):

-

Dissolve dehydroabietic acid in a suitable solvent (e.g., methanol (B129727)/diethyl ether).

-

Add a methylating agent (e.g., diazomethane (B1218177) solution or trimethylsilyldiazomethane) dropwise until a persistent yellow color is observed.

-

Allow the reaction to proceed for 10-15 minutes.

-

Remove the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for injection (e.g., hexane).

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the methyl dehydroabietate peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To detect and quantify dehydroabietic acid in various samples.

Methodology:

-

Sample Preparation: Dissolve the sample containing dehydroabietic acid in the mobile phase or a compatible solvent.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, often with a modifier like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: 0.5-1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ at m/z 299.2 or full scan mode.

-

Nebulizer Gas: Nitrogen.

-

Capillary Voltage: 3-4 kV.

-

-

Data Analysis: Identify dehydroabietic acid by its retention time and the characteristic m/z of its deprotonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in dehydroabietic acid.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dehydroabietic acid with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the dehydroabietic acid KBr pellet in the sample holder and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups of dehydroabietic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and for quantitative analysis of dehydroabietic acid.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of dehydroabietic acid of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to create a calibration curve if quantification is desired.

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the solvent and the sample cuvette with the dehydroabietic acid solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm to determine the absorption maxima (λmax).

-

For quantitative analysis, measure the absorbance at the λmax (e.g., ~276 nm).

-

-

Data Analysis: The absorbance at λmax can be used to calculate the concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a dehydroabietic acid sample.

Caption: Workflow for Spectroscopic Analysis of Dehydroabietic Acid.

Dehydroabietic Acid from Pine Resin: A Technical Guide to Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietic acid (DHA), a naturally occurring abietane (B96969) diterpenoid resin acid, is abundant in the resin of various coniferous trees, particularly of the Pinus genus.[1] With a growing body of evidence supporting its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, interest in its isolation and utilization as a lead compound in drug development has significantly increased.[2][3] This technical guide provides a comprehensive overview of the discovery of dehydroabietic acid in pine resin and detailed methodologies for its efficient isolation and purification. It includes a comparative analysis of DHA content in various pine species, step-by-step experimental protocols, and a visualization of its key anti-inflammatory signaling pathways.

Natural Occurrence and Quantitative Analysis of Dehydroabietic Acid

Dehydroabietic acid is a major constituent of rosin, the non-volatile fraction of pine resin.[4][5] Its concentration can vary significantly depending on the Pinus species, geographical location, and the specific part of the tree from which the resin is sourced. The following table summarizes the reported concentrations of dehydroabietic acid in various coniferous sources, providing a basis for selecting high-yielding raw materials.

| Plant Source | Common Name | Tissue/Part | Dehydroabietic Acid Content | Reference(s) |

| Pinus sylvestris | Scots Pine | Various (stem wood, bark, etc.) | 0.707 - 3.290 mg/g of dry weight | [2] |

| Picea abies | Norway Spruce | Stumps | ~0.73 - 0.83 mg/g of dry weight (estimated) | [2] |

| Pinus pinaster | Maritime Pine | Rosin | ~150 - 200 mg/g of rosin | [2] |

| Pinus nigra | Black Pine | Resin | ~6.5% of dry ethanol (B145695) extract | [2] |

| Pinus koraiensis | Korean Pine | Needles | ~82-83% of total resin acids | [6] |

| Pinus merkusii | Merkus Pine | Rosin | ~27-28% of rosin | [4] |

Experimental Protocols for Isolation and Purification

The isolation of dehydroabietic acid from pine resin is typically a multi-step process involving extraction, chromatographic separation, and final purification by crystallization. The following protocols provide detailed methodologies for each of these key stages.

Extraction of Crude Dehydroabietic Acid from Pine Resin

This initial step aims to separate the diterpenoid-rich fraction from the crude pine oleoresin.

2.1.1. Materials and Equipment

-

Freshly collected pine oleoresin

-

Dichloromethane (B109758) or n-hexane

-

Ultrasonicator

-

Rotary evaporator

-

Filter paper and funnel

-

Beakers and flasks

2.1.2. Protocol

-

Sample Preparation: Weigh a known amount of fresh pine oleoresin.

-

Solvent Extraction: Dissolve the oleoresin in dichloromethane or n-hexane at a 1:10 (w/v) ratio.[7]

-

Ultrasonication: Sonicate the mixture for 20-30 minutes to ensure complete dissolution and extraction of the diterpenoids. This process can be repeated to maximize the yield.[7]

-

Filtration: Filter the solution through filter paper to remove any insoluble plant material.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude, diterpene-rich extract.

Purification by Silica (B1680970) Gel Column Chromatography

Column chromatography is a crucial step for separating dehydroabietic acid from other resin acids and neutral compounds in the crude extract.

2.2.1. Materials and Equipment

-

Crude diterpene-rich extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

-

Fraction collection tubes

2.2.2. Protocol

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles.[8] The weight of the silica gel should be 20-50 times the weight of the crude extract to be loaded.[8]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and carefully load it onto the top of the silica gel bed.

-

Gradient Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:

-

Fractions 1-5: 100% n-Hexane

-

Fractions 6-10: 98:2 n-Hexane:Ethyl Acetate

-

Fractions 11-15: 95:5 n-Hexane:Ethyl Acetate

-

Fractions 16-20: 90:10 n-Hexane:Ethyl Acetate

-

Continue to increase the ethyl acetate concentration in a stepwise manner.

-

-

Fraction Collection and Monitoring: Collect fractions of a consistent volume. Monitor the separation by spotting fractions onto a TLC plate, developing it in a suitable solvent system (e.g., 8:2 n-hexane:ethyl acetate), and visualizing the spots under a UV lamp.

-

Pooling of Fractions: Combine the fractions containing pure dehydroabietic acid, as determined by TLC comparison with a standard.

-

Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified dehydroabietic acid.

Final Purification by Crystallization

Crystallization is the final step to obtain high-purity dehydroabietic acid.

2.3.1. Materials and Equipment

-

Purified dehydroabietic acid from column chromatography

-

Beaker or flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

2.3.2. Protocol

-

Dissolution: Dissolve the purified dehydroabietic acid in a minimal amount of hot methanol.

-

Cooling and Crystallization: Slowly cool the saturated solution to room temperature, and then place it in an ice bath to induce crystallization. White, needle-like crystals of dehydroabietic acid should form.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to obtain pure dehydroabietic acid.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of dehydroabietic acid from pine resin.

Anti-inflammatory Signaling Pathway of Dehydroabietic Acid

Dehydroabietic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways.[6] It achieves this by suppressing the activity of key upstream kinases: proto-oncogene tyrosine-protein kinase (Src), spleen tyrosine kinase (Syk), and transforming growth factor-beta-activated kinase 1 (TAK1).[6]

Conclusion

Dehydroabietic acid represents a valuable natural product with significant potential for therapeutic applications. This guide provides a comprehensive framework for its discovery in various pine species and a detailed, practical approach to its isolation and purification. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising biological activities of this compound.

References

- 1. Pinaceae Pine Resins (Black Pine, Shore Pine, Rosin, and Baltic Amber) as Natural Dielectrics for Low Operating Voltage, Hysteresis‐Free, Organic Field Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK1 REGULATES NF-κB AND AP-1 ACTIVATION IN AIRWAY EPITHELIAL CELLS FOLLOWING RSV INFECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 6. benchchem.com [benchchem.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroabietic Acid: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietic acid (DHA), a tricyclic diterpenoid resin acid, has garnered significant interest in the scientific community, particularly in the field of drug development, due to its diverse biological activities. A critical parameter influencing its application in pharmaceutical formulations and synthetic chemistry is its solubility in various organic solvents. This technical guide provides an in-depth overview of the solubility of dehydroabietic acid, presenting quantitative data, detailed experimental protocols for solubility determination, and insights into its relevant biological signaling pathways.

Introduction

Dehydroabietic acid is a major component of disproportionated rosin (B192284) and is known for its chemical stability. Its molecular structure, characterized by a hydrophobic hydrophenanthrene skeleton and a single carboxylic acid group, dictates its solubility behavior, rendering it practically insoluble in water but soluble in many organic solvents.[1] Understanding its solubility profile is paramount for researchers and professionals involved in drug discovery and formulation, as it directly impacts bioavailability, dosage form design, and the development of synthetic derivatives.

Quantitative Solubility Data

The solubility of dehydroabietic acid has been experimentally determined in a range of organic solvents. The following tables summarize the available quantitative data, expressed in mole fraction (x) at various temperatures.

Table 1: Solubility of Dehydroabietic Acid in Alcohols

| Temperature (K) | Methanol (x) | Ethanol (x) | n-Propanol (x) | n-Butanol (x) |

| 282.9 | 0.0288 | 0.0416 | 0.0569 | 0.0713 |

| 287.5 | 0.0353 | 0.0512 | 0.0701 | 0.0881 |

| 292.2 | 0.0432 | 0.0628 | 0.0861 | 0.1086 |

| 296.8 | 0.0528 | 0.0769 | 0.1056 | 0.1336 |

| 301.5 | 0.0645 | 0.0941 | 0.1296 | 0.1641 |

| 306.1 | 0.0788 | 0.1151 | 0.1589 | 0.2013 |

| 310.8 | 0.0964 | 0.1407 | 0.1947 | 0.2469 |

| 315.4 | 0.1180 | 0.1720 | 0.2385 | 0.3028 |

| 320.1 | 0.1447 | 0.2105 | 0.2922 | 0.3709 |

| 324.7 | 0.1776 | 0.2581 | 0.3582 | 0.4542 |

Data sourced from Ren et al. (2024).

Table 2: Solubility of Dehydroabietic Acid in Terpene-Related Solvents

| Temperature (K) | (-)-α-Pinene (x) | p-Cymene (x) | (-)-β-Caryophyllene (x) |

| 299.45 | 0.1055 | 0.2112 | 0.1169 |

| 303.75 | 0.1243 | 0.2488 | 0.1379 |

| 308.05 | 0.1459 | 0.2921 | 0.1620 |

| 312.35 | 0.1709 | 0.3421 | 0.1897 |

| 316.65 | 0.2001 | 0.4005 | 0.2220 |

| 320.95 | 0.2340 | 0.4684 | 0.2595 |

| 325.25 | 0.2735 | 0.5475 | 0.3031 |

| 329.55 | 0.3195 | 0.6396 | 0.3540 |

| 333.85 | 0.3730 | 0.7466 | 0.4131 |

| 337.85 | 0.4312 | 0.8631 | 0.4775 |

Data sourced from Qin et al. (2022).

Table 3: Qualitative and Semi-Quantitative Solubility of Dehydroabietic Acid in Other Organic Solvents

| Solvent | Solubility | Approximate Concentration (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~30[2] |

| Dimethylformamide (DMF) | Soluble | ~30[2] |

| Ethanol | Soluble | ~10[2] |

| Acetone | Soluble | Data not available |

| Diethyl Ether | Soluble | Data not available |

| Chloroform | Soluble | Data not available |

| Benzene | Soluble | Data not available |

| Toluene | Soluble | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

Isothermal Equilibrium (Shake-Flask) Method

This method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Protocol:

-

Preparation:

-

Add an excess amount of crystalline dehydroabietic acid to a series of vials or flasks, each containing a known volume of the desired organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature water bath or incubator equipped with a shaker.

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, to prevent precipitation or further dissolution.

-

Immediately filter the sample through a fine-pore syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that does not degrade the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved dehydroabietic acid.

-

Alternatively, the concentration of dehydroabietic acid in the filtered saturated solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Gas Chromatography (GC) after appropriate derivatization.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the mass of the dissolved solute and the volume or mass of the solvent used.

-

Isothermal Equilibrium (Shake-Flask) Method Workflow.

Dynamic (Laser Monitoring) Method

This method is a synthetic method where the temperature at which a solid-liquid equilibrium is achieved for a known composition is determined.

Principle: A solid-liquid mixture of known composition is heated at a constant rate until the solid phase completely dissolves. The temperature at which the last solid particle disappears is recorded as the equilibrium temperature. A laser monitoring system is used to accurately detect this point.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a specific amount of dehydroabietic acid and the desired solvent into a jacketed glass vessel.

-

The composition of the mixture (mole fraction) is precisely known.

-

-

Experimental Setup:

-

The glass vessel is placed in a thermostatic bath that allows for precise temperature control and a constant heating and cooling rate.

-

A laser beam is passed through the sample, and a photodetector is placed on the opposite side to measure the light transmission.

-

A magnetic stirrer ensures the mixture is homogeneous.

-

-

Measurement:

-

The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 K/min).

-

As the temperature increases, the solid dehydroabietic acid dissolves, and the light transmission through the solution increases.

-

The temperature at which the light transmission reaches a maximum and constant value corresponds to the complete dissolution of the solid and is recorded as the solubility temperature for that specific composition.

-

The process is then reversed by cooling the solution at a constant rate to determine the crystallization temperature, which helps to confirm the equilibrium point.

-

-

Data Collection:

-

Repeat the measurement for different compositions of dehydroabietic acid and the solvent to obtain a solubility curve (solubility vs. temperature).

-

Dynamic (Laser Monitoring) Method Workflow.

Biological Signaling Pathways of Dehydroabietic Acid

Dehydroabietic acid exhibits a range of biological activities that are of interest to drug development professionals. Its anti-inflammatory and metabolic regulatory effects are mediated through specific signaling pathways.

PPAR-α/γ Dual Agonism

Dehydroabietic acid has been identified as a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and gamma (PPAR-γ).[1] These nuclear receptors are key regulators of lipid and glucose metabolism.

-

PPAR-α activation primarily influences fatty acid oxidation and lipid transport.

-

PPAR-γ activation is crucial for adipogenesis, insulin (B600854) sensitization, and anti-inflammatory responses.

The dual agonism of dehydroabietic acid makes it a promising candidate for the development of therapeutics for metabolic disorders such as type 2 diabetes and dyslipidemia.

References

Dehydroabietic Acid: A Technical Guide for Researchers

An In-depth Examination of its Bioactivity, Mechanisms of Action, and Experimental Protocols

Introduction

Dehydroabietic acid (DAA) is a naturally occurring abietane-type diterpenoid resin acid found predominantly in coniferous trees. As a major component of rosin, it has been utilized in various industrial applications. In recent years, DAA has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of dehydroabietic acid, focusing on its chemical identifiers, biological activities, underlying signaling pathways, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers

The unique chemical structure of dehydroabietic acid can be represented by several standard chemical identifiers.

| Identifier | Value |

| SMILES String | CC(C)c1ccc2c(c1)CC[C@H]3[C@]2(C)CCC[C@@]3(C)C(=O)O |

| InChI Key | NFWKVWVWBFBAOV-MISYRCLQSA-N |

Biological Activities and Mechanisms of Action

Dehydroabietic acid exhibits a broad spectrum of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

Dehydroabietic acid has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Studies have shown that DAA can reduce the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines stimulated with lipopolysaccharide (LPS).[1][2]

The anti-inflammatory mechanism of DAA involves the suppression of the NF-κB and AP-1 signaling pathways.[1][2] Specifically, DAA has been found to inhibit the activity of Src and Syk kinases in the NF-κB cascade and TAK1 kinase in the AP-1 cascade.[1][2][3] By targeting these upstream kinases, DAA effectively downregulates the expression of pro-inflammatory genes.[1]

Anticancer Activity

Dehydroabietic acid and its derivatives have shown promising anticancer activity against various cancer cell lines.[4][5] The mechanisms underlying its anticancer effects are multifaceted and include the induction of apoptosis (programmed cell death) and cell cycle arrest.

One of the key mechanisms identified is the inhibition of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[6][7] By downregulating survivin expression, DAA promotes the activation of caspases, such as caspase-3, leading to apoptosis in cancer cells.[6][7] Furthermore, some derivatives of dehydroabietic acid have been shown to cause cell cycle arrest at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[4][5]

Quantitative Data

The cytotoxic activity of dehydroabietic acid and its derivatives against various cancer cell lines has been quantified using IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Cell Line | IC50 (µM) |

| Dehydroabietic acid derivative 77b | SMMC-7721 | 0.72 - 1.78 |

| Dehydroabietic acid derivative 77b | MCF-7 | 0.72 - 1.78 |

| Dehydroabietic acid derivative 77b | HeLa | 0.72 - 1.78 |

| Dehydroabietic acid derivative 80j | SMMC-7721 | 0.08 - 0.42 |

Note: The IC50 values can vary depending on the specific experimental conditions.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of dehydroabietic acid.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of dehydroabietic acid on cancer cells.

Materials:

-

Target cancer cell line

-

96-well plates

-

Dehydroabietic acid (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Treat the cells with various concentrations of dehydroabietic acid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide Measurement (Griess Assay)

This assay is used to quantify the inhibitory effect of dehydroabietic acid on nitric oxide production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

24-well plates

-

Dehydroabietic acid

-

Lipopolysaccharide (LPS)

-

Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (B80452) standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of dehydroabietic acid for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Western Blot Analysis for NF-κB Pathway

This technique is used to analyze the effect of dehydroabietic acid on the protein expression and phosphorylation status of key components in the NF-κB signaling pathway.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Src, anti-p-Syk, anti-p-IKK, anti-p-IκBα, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion

Dehydroabietic acid is a promising natural compound with significant therapeutic potential, particularly in the areas of inflammation and cancer. Its well-defined mechanisms of action, involving the modulation of critical signaling pathways, make it an attractive candidate for further drug development. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate and expand upon the current understanding of dehydroabietic acid's biological activities. Future research should focus on in vivo studies to validate the in vitro findings and explore the full therapeutic potential of this versatile natural product.

References

- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 4. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uv.es [uv.es]

- 6. researchhub.com [researchhub.com]

- 7. MTT assay protocol | Abcam [abcam.com]

Dehydroabietic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietic acid (DAA) is a naturally occurring abietane-type diterpenoid resin acid found predominantly in coniferous trees.[1] As a major component of rosin (B192284), it has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, anticancer, and anti-aging properties.[2][3][4] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and relevant experimental protocols for Dehydroabietic acid, aimed at facilitating further research and development in the pharmaceutical and life sciences sectors.

Physicochemical Properties

Dehydroabietic acid is a tricyclic diterpenoid characterized by a carboxyl group, an aromatic ring, and two alicyclic rings.[2] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties of Dehydroabietic Acid

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₂ | [1][5] |

| Molecular Weight | 300.44 g/mol | [1][5] |

| Appearance | White to off-white solid or colorless needle crystal | [1][6] |

| Melting Point | 150–153 °C | [1] |

| Boiling Point | Approximately 390 °C | [1] |

| Density | 1.03 g/cm³ | [1] |

| Solubility | Practically insoluble in water; soluble in organic solvents such as ethanol (B145695), methanol (B129727), DMSO, and acetone. | [1][6] |

| CAS Number | 1740-19-8 | [1] |

Table 2: Spectroscopic Data for Dehydroabietic Acid

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Aromatic protons observed in the range of 7.34-6.87 ppm. | [7] |

| ¹³C NMR | Characteristic peaks at 185.62 ppm (carboxyl carbon) and within the 123-147 ppm range (aromatic carbons). | [8] |

| Mass Spectrometry (GC-MS) | Provides a distinct fragmentation pattern for identification. | [5][7][9] |

| Infrared (IR) Spectroscopy | Data available via various spectral databases. | [5] |

Biological Activities and Signaling Pathways

Dehydroabietic acid exhibits a broad spectrum of biological activities, making it a promising candidate for drug development.

Anti-inflammatory Activity

DAA demonstrates potent anti-inflammatory effects. It acts as a dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ).[1][6] Furthermore, DAA has been shown to suppress inflammatory responses by inhibiting key signaling kinases. Specifically, it downregulates the activity of proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB signaling cascade, and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 signaling pathway.[10][11] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and the expression of inflammatory genes.[3][10]

Diagram 1: Signaling Pathway of Dehydroabietic Acid in Inflammation

Caption: DAA inhibits Src, Syk, and TAK1, suppressing NF-κB and AP-1 pathways.

Anticancer Activity

Derivatives of Dehydroabietic acid have demonstrated notable anticancer activity through various mechanisms, including the inhibition of tumor cell migration and the induction of apoptosis.[2][3] Some derivatives have been shown to arrest the cell cycle in cancer cells and disrupt the intracellular microtubule network.[2]

Anti-aging Activity

DAA has been identified as an anti-aging agent, with studies showing its ability to extend the lifespan of C. elegans. This effect is mediated through the direct activation of Sirtuin 1 (SIRT1), a key regulator of cellular aging processes.[4]

Other Biological Activities

Dehydroabietic acid and its derivatives also exhibit a range of other biological effects, including antibacterial, antifungal, antiviral, antiulcer, and insecticidal properties.[2][3]

Experimental Protocols

Extraction and Purification

Dehydroabietic acid can be isolated from natural sources like rosin or synthesized.[2]

-

Extraction from Pine Resin:

-

Sample Preparation: Dissolve fresh pine oleoresin in a non-polar organic solvent such as n-hexane or dichloromethane.

-

Extraction: Mix the resin with the solvent (e.g., 1:10 w/v ratio) and use ultrasonication for 20-30 minutes to ensure complete extraction.

-

Filtration and Concentration: Filter the solution to remove insoluble materials. Remove the solvent using a rotary evaporator to obtain a crude extract.[12]

-

-

Purification by Column Chromatography:

-

Stationary Phase: Use silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: Employ a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fraction Collection: Load the crude extract onto the column and collect fractions. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing DAA.[12]

-

-

Purification via Recrystallization: Dehydroabietic acid can be purified by forming an amine salt with 2-aminoethanol in an ethanol solvent, followed by recrystallization. This method has been shown to yield high-purity DAA.[13]

Quantification

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of Dehydroabietic acid.

-

HPLC Method:

-

Column: A C18 reversed-phase column is typically used.[14]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water containing 0.1% acetic acid is effective.[14] Alternatively, an isocratic system with methanol and water (70:30 v/v) can be used.[15]

-

Detection: Set the DAD detector between 210 and 240 nm.[12][14]

-

Quantification: Determine the concentration by comparing the peak area of the sample to a calibration curve generated from pure DAA standards.[12]

-

In Vitro Bioactivity Assays

-

Anti-inflammatory Activity (Griess Assay for Nitric Oxide):

-

Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment: Pre-incubate the cells with various concentrations of DAA for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent.

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[16]

-

-

Anticancer Activity (MTT Assay for Cell Viability):

-

Cell Seeding: Seed cancer cells in a 96-well plate.

-

Treatment: Treat the cells with various concentrations of DAA for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[16]

-

Diagram 2: General Workflow for In Vitro Bioactivity Assays

References

- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dehydroabietic Acid | C20H28O2 | CID 94391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dehydroabietic acid | 1740-19-8 [chemicalbook.com]

- 7. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]

- 8. Dehydroabietic acid(1740-19-8) 13C NMR spectrum [chemicalbook.com]

- 9. Dehydroabietic acid [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. akjournals.com [akjournals.com]

- 16. benchchem.com [benchchem.com]

Dehydroabietic Acid: A Technical Guide for Drug Discovery and Development

For Identification: CAS Number 1740-19-8

Dehydroabietic acid (DHA) is a naturally occurring abietane-type diterpenoid resin acid found predominantly in coniferous trees.[1] As a major component of rosin, it has garnered significant scientific interest for its diverse biological activities, making it a promising lead compound in pharmaceutical research.[1][2] This technical guide provides an in-depth overview of its physicochemical properties, biological effects, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

Dehydroabietic acid is a tricyclic diterpenoid characterized by a phenanthrene (B1679779) skeleton.[3] It is a white to off-white solid, practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and DMF.[1][4][5]

| Property | Value | Source(s) |

| CAS Number | 1740-19-8 | [1][4][6] |

| Molecular Formula | C₂₀H₂₈O₂ | [1][4][6] |

| Molar Mass | 300.44 g/mol | [1][6][7] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 150–153 °C | [1] |

| Boiling Point | ~390 °C | [1] |

| Alternate Names | Abieta-8,11,13-trien-18-oic acid | [6] |

Key Biological Activities and Mechanisms of Action

DHA exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities. It also plays a role in regulating metabolic processes and cellular defense mechanisms against oxidative stress.

Anti-Inflammatory Activity

DHA demonstrates potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to reduce the production of inflammatory mediators like nitric oxide (NO).[8][9] The primary mechanisms involve the suppression of the NF-κB and AP-1 signaling cascades. DHA achieves this by inhibiting the activity of upstream kinases, specifically proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB pathway, and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 pathway.[8][9][10] Furthermore, DHA acts as a dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), which contributes to its anti-inflammatory properties.[1][5]

Role in Nonalcoholic Fatty Liver Disease (NAFLD) and Ferroptosis

DHA has shown therapeutic potential in models of nonalcoholic fatty liver disease (NAFLD).[4] Its mechanism involves the activation of the Keap1/Nrf2-ARE signaling pathway, a critical cellular defense against oxidative stress.[11][12] By activating this pathway, DHA promotes the expression of downstream antioxidant genes like heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase 4 (GPX4).[11] This leads to a reduction in reactive oxygen species (ROS) accumulation and lipid peroxidation, thereby inhibiting ferroptosis—a form of iron-dependent cell death implicated in NAFLD.[4][11] In vivo studies have confirmed that DHA can reduce hepatic cholesterol and triglyceride levels in high-fat diet-induced mouse models.[4]

Anticancer and Antiparasitic Effects

DHA and its derivatives have been investigated for their cytotoxic activities against various human cancer cell lines.[13][14] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[14] Additionally, DHA has demonstrated antiparasitic properties, showing activity against Leishmania amazonensis promastigotes.[4]

Quantitative Biological Data

The biological activity of Dehydroabietic Acid is quantified by measures such as the half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the specific assay, cell line, and experimental conditions.

| Activity | Target/Cell Line | Measurement | Value | Source(s) |

| Antiparasitic | Leishmania amazonensis promastigotes | IC₅₀ | 40 µg/mL | [4] |

| Anticancer | SMMC-7721, MCF-7, HeLa (Derivative 77b) | IC₅₀ | 0.72–1.78 µM | [14] |

| Anticancer | Various cell lines (Derivative 80j) | IC₅₀ | 0.08–0.42 µM | [14] |

| Anti-ferroptosis | HL7720 cells (induced by oleic acid) | Effective Concentration | 2.5, 5, and 10 µM | [4] |

| NAFLD Treatment | High-fat diet mouse model | In vivo dosage | 10 and 20 mg/kg | [4] |

Experimental Protocols

Reproducible research relies on detailed and standardized protocols. Below are methodologies for key assays used to evaluate the bioactivity of Dehydroabietic Acid.

In Vitro Anti-Inflammatory Activity Assessment

This workflow outlines the key steps to determine the anti-inflammatory effects of DHA in vitro using macrophage cell lines like RAW 264.7.

1. Nitric Oxide (NO) Measurement (Griess Assay) [2]

-

Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of DHA. After a 1-hour pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a standard curve.

2. Cell Viability Assay (MTT Assay) [2]

-

Seeding and Treatment: Follow the same seeding and treatment protocol as the Griess assay.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

Anticancer Activity Assessment[2]

1. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cancer cells with DHA at its predetermined IC₅₀ concentration for 24 to 48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Experimental Determination and Computational Prediction of Dehydroabietic Acid Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Dehydroabietic acid | 1740-19-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Dehydroabietic Acid | C20H28O2 | CID 94391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Effects of dehydroabietic acid on nontarget lipidomics and proteomics of HepG2 [frontiersin.org]

- 13. dehydroabietic acid, 1740-19-8 [thegoodscentscompany.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Dehydroabietic Acid from Abietic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroabietic acid (DHA), a natural diterpene resin acid, serves as a valuable chiral building block in medicinal chemistry and drug development due to its rigid tricyclic skeleton. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The synthesis of dehydroabietic acid from the more readily available abietic acid, a major component of rosin, is a crucial first step for the exploration of its therapeutic potential. This document provides detailed protocols for the synthesis of dehydroabietic acid from abietic acid, primarily through catalytic dehydrogenation, a common and effective method.

Core Synthesis Strategy: Dehydrogenation

The conversion of abietic acid to dehydroabietic acid involves the aromatization of one of the rings in the tricyclic system. This is typically achieved through a dehydrogenation reaction, which removes hydrogen atoms to create a stable aromatic ring. The most widely employed and efficient method for this transformation is catalytic dehydrogenation using a palladium on carbon (Pd/C) catalyst at elevated temperatures. An alternative, two-step approach involves the initial esterification of abietic acid to methyl abietate, followed by dehydrogenation. This can sometimes offer advantages in terms of purification and side-reaction control.

Experimental Protocols

Protocol 1: Direct Dehydrogenation of Abietic Acid

This protocol outlines the direct conversion of abietic acid to dehydroabietic acid using a palladium on carbon catalyst.

Materials:

-

Abietic acid

-

5% or 10% Palladium on carbon (Pd/C) catalyst

-

Nitrogen gas (for inert atmosphere)

-

Dichloromethane (for purification)

-

Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with hot plate

-

Thermometer

-

Condenser

-

Nitrogen inlet/outlet

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Place abietic acid into a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser with a nitrogen inlet/outlet.

-

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

-

Heating: Heat the abietic acid under a continuous nitrogen flow.

-

Catalyst Addition: Once the temperature reaches approximately 230°C, carefully add the 5% Pd/C catalyst (typically 0.2-0.3% by weight of the abietic acid).[1]

-

Reaction: Slowly increase the temperature to 250-270°C and maintain it for 4-6 hours with continuous stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of abietic acid.

-

Cooling and Dissolution: After the reaction is complete, cool the mixture to room temperature. The solidified product is then dissolved in dichloromethane.[1]

-

Catalyst Removal: Filter the solution to remove the Pd/C catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dehydroabietic acid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis via Methyl Abietate

This protocol involves the esterification of abietic acid to methyl abietate, followed by dehydrogenation.

Part A: Esterification of Abietic Acid to Methyl Abietate

Materials:

-

Abietic acid

-

Lithium hydroxide (B78521) (LiOH)

-

Dimethyl sulfate (Me2SO4)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve abietic acid in DMF in a round-bottom flask.

-

Add lithium hydroxide to the solution and stir.

-

Carefully add dimethyl sulfate to the mixture.

-

Heat the reaction mixture and monitor its progress by TLC. This esterification step typically proceeds to give methyl abietate in quantitative yield.[2]

Part B: Dehydrogenation of Methyl Abietate to Methyl Dehydroabietate

Materials:

-

Methyl abietate

-

5% Palladium on carbon (Pd/C) catalyst

Procedure:

-

Heat neat methyl abietate to 250°C in the presence of 5% Pd/C catalyst.[2]

-

Maintain the temperature and stir for a sufficient time to ensure complete aromatization. The reaction can yield methyl dehydroabietate in approximately 85% yield.[2]

Part C: Saponification of Methyl Dehydroabietate to Dehydroabietic Acid

Materials:

-

Methyl dehydroabietate

-

Potassium hydroxide (KOH)

-

Water

Procedure:

-

Dissolve methyl dehydroabietate in a mixture of methanol and water.

-

Add potassium hydroxide and heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture and acidify it to precipitate dehydroabietic acid.

-

Filter the precipitate, wash with water, and dry to obtain the final product. This saponification step can yield dehydroabietic acid in around 75% yield.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of dehydroabietic acid.

| Method | Starting Material | Catalyst | Catalyst Loading (% w/w) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Direct Dehydrogenation | Abietic Acid | 5% Pd/C | ~0.3 | 230-270 | 6 | Not explicitly stated | [1] |

| Two-Step Synthesis | Methyl Abietate | 5% Pd/C | Not specified | 250 | Not specified | 85 (for methyl dehydroabietate) | [2] |

| Two-Step Synthesis | Abietic Acid | 5% Pd/C | Not specified | 250 | Not specified | Overall yield not stated | [2] |

| Photolysis | Abietic Acid | Colloidal Platinum | Not applicable | Not specified | Not specified | 81 | [3] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis processes.

Caption: Overall workflow for the synthesis of Dehydroabietic Acid.

Caption: Reaction pathways for Dehydroabietic Acid synthesis.

References

Quantitative Analysis of Dehydroabietic Acid: A Guide to Analytical Methods and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dehydroabietic acid (DHAA), a diterpene resin acid with various pharmacological activities. The following sections offer a comprehensive overview of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), to facilitate accurate and reliable quantification of DHAA in diverse sample matrices.

Introduction to Analytical Methods

The quantification of Dehydroabietic acid is crucial in various fields, from quality control of natural products to pharmacokinetic studies in drug development. Several analytical techniques can be employed for this purpose, each with its own advantages in terms of sensitivity, selectivity, and throughput. The most commonly used methods include High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS) often requiring derivatization, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[1][2]

Comparative Quantitative Data

The selection of an appropriate analytical method often depends on the specific requirements of the study, such as the expected concentration range of DHAA and the complexity of the sample matrix. The following table summarizes the key quantitative parameters of various analytical methods for DHAA quantification, providing a basis for comparison.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |

| HPLC-DAD | 0.0079 mg/mL | 0.0240 mg/mL | Not Specified | 98.7 | [1][3] |

| HPLC-Fluorimetric | 100 ng/mL (LOD) | Not Specified | Up to 1 mg/mL | >89 | [4][5] |

| LC-MS/MS | 0.87 µg/kg | 2.61 µg/kg | 5.0 - 200.0 µg/kg | 68.5 - 107.6 | [6] |

| In-tube SPME-LC/MS | 2.1 pg/mL | Not Specified | 0 - 50 ng/mL | >79 | [7][8][9] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the quantification of Dehydroabietic acid using various analytical techniques.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of DHAA in samples where moderate sensitivity is sufficient.

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, and diode array detector (DAD).[1]

-

Pursuit 200Å PFP column (150 x 4.6 mm, 3 µm).[1]

Reagents:

-

Methanol (B129727) (HPLC grade).[1]

-

Water (HPLC grade).[1]

-

Dehydroabietic acid standard.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and water in a 70:30 (v/v) ratio.[1]

-

Standard Solution Preparation: Prepare a stock solution of DHAA in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations for the calibration curve.

-

Sample Preparation: Dissolve the sample containing DHAA in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Quantification: Construct a calibration curve by plotting the peak area of the DHAA standard against its concentration. Determine the concentration of DHAA in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow for HPLC-DAD Analysis

References

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

Application Notes and Protocols: Dehydroabietic Acid as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dehydroabietic acid (DHA), a naturally occurring diterpenoid resin acid, presents a rigid and chiral tricyclic scaffold, making it an invaluable starting material in stereoselective synthesis.[1][2] Its ready availability from rosin, a renewable resource, further enhances its appeal as a chiral building block for the synthesis of complex natural products, pharmacologically active compounds, and novel materials.[1][3] These application notes provide an overview of the synthetic utility of dehydroabietic acid, detailed experimental protocols for key transformations, and a summary of the biological activities of its derivatives.

Synthetic Applications

The chemical versatility of dehydroabietic acid allows for a wide range of structural modifications, primarily targeting the C-18 carboxyl group and the aromatic C-ring. These modifications have led to the development of a diverse library of compounds with significant biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. Furthermore, the inherent chirality of the dehydroabietane skeleton has been harnessed in the development of efficient bifunctional organocatalysts for asymmetric synthesis.[4][5]

Key Synthetic Transformations:

-

Modification of the C-18 Carboxyl Group: The carboxylic acid functionality at C-18 is a prime site for derivatization. It can be readily converted into esters, amides, alcohols, and aldehydes, providing access to a wide array of compounds with diverse biological profiles.[6][7] For instance, reduction to the corresponding alcohol, dehydroabietinol, and subsequent esterification have yielded derivatives with notable cytotoxic and antiviral activities.[6]

-

Functionalization of the Aromatic C-Ring: The aromatic C-ring can be functionalized through electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the biological activity of the resulting derivatives.

-

Development of Chiral Organocatalysts: Dehydroabietylamine, derived from dehydroabietic acid, serves as a chiral backbone for the synthesis of bifunctional organocatalysts, such as thioureas and squaramides. These catalysts have demonstrated high efficiency and enantioselectivity in a variety of asymmetric reactions, including Michael additions and aza-Henry reactions.[8][9][10]

Data Presentation

Biological Activity of Dehydroabietic Acid Derivatives

| Compound | Cell Line/Organism | Activity | IC50 / MIC (µM) | Reference |